

# Application Notes and Protocols for Carbapenem Susceptibility Testing by Broth Microdilution

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## Compound of Interest

Compound Name: Carbapenem

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These application notes provide a detailed overview and protocol for determining the susceptibility of bacteria to **carbapenem** antibiotics using the broth microdilution method. This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

## Introduction

**Carbapenems** are a class of broad-spectrum  $\beta$ -lactam antibiotics that are often used as a last resort for treating serious infections caused by multidrug-resistant bacteria. The accurate determination of **carbapenem** susceptibility is crucial for guiding appropriate antimicrobial therapy and for monitoring the emergence and spread of resistance.<sup>[1][2]</sup> The broth microdilution method is a standardized and reliable technique for quantitative antimicrobial susceptibility testing (AST).<sup>[3][4][5]</sup> This document outlines the procedures based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

## Principle of the Method

The broth microdilution method involves preparing serial twofold dilutions of **carbapenems** in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits bacterial growth.[6][7]

## Materials and Reagents

- **Carbapenem** powders (e.g., Imipenem, Meropenem, Ertapenem, Doripenem) of known potency
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Sterile saline (0.85% NaCl) or sterile deionized water
- Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
- Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)
- Sterile reservoirs and multichannel pipettes
- Incubator (35 ± 2 °C)
- Turbidity meter or McFarland standards
- Vortex mixer

## Experimental Protocols

### Preparation of Carbapenem Stock Solutions

- Calculate the amount of **carbapenem** powder needed to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL). The following formula can be used:  $\text{Weight (mg)} = [\text{Volume (mL)} \times \text{Concentration (µg/mL)}] / [\text{Assay Potency (µg/mg)}]$
- Aseptically weigh the calculated amount of the **carbapenem** powder.

- Dissolve the powder in a suitable sterile solvent as recommended by the manufacturer.
- Sterilize the stock solution by membrane filtration if necessary.
- Store the stock solution in small aliquots at -70°C or as recommended by the manufacturer until use.

## Preparation of Microdilution Plates

- Prepare a series of twofold dilutions of the **carbapenem** stock solution in CAMHB to achieve the desired final concentrations in the microtiter plate wells (typically ranging from 0.06 to 128 µg/mL).
- Dispense 50 µL of each **carbapenem** dilution into the appropriate wells of the 96-well microtiter plate.
- Include a growth control well containing 100 µL of CAMHB without any antibiotic.
- Include a sterility control well containing 100 µL of uninoculated CAMHB.
- Plates can be prepared in-house or commercially prepared panels can be used.

## Inoculum Preparation and Standardization

- From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies of the test organism.
- Suspend the colonies in sterile saline or sterile water.
- Vortex the suspension thoroughly to ensure a homogenous mixture.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  CFU/mL.
- Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.[8]

## Inoculation and Incubation

- Using a multichannel pipette, inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension. This will bring the final volume in each well to 100 µL.
- Seal the microtiter plates to prevent evaporation.
- Incubate the plates in ambient air at  $35 \pm 2$  °C for 16-20 hours.[8]

## Reading and Interpretation of Results

- After incubation, examine the microtiter plates for visible bacterial growth (turbidity) from the bottom using a reading mirror or an automated plate reader.
- The sterility control well should show no growth.
- The growth control well should show distinct turbidity.
- The MIC is the lowest concentration of the **carbapenem** at which there is no visible growth. [6][7]
- Interpret the MIC values as Susceptible (S), Intermediate (I), or Resistant (R) based on the current clinical breakpoints provided by CLSI or EUCAST.

## Data Presentation

The following tables provide the clinical breakpoints for **carbapenems** against Enterobacterales and *Pseudomonas aeruginosa* according to CLSI and EUCAST guidelines. It is crucial to refer to the latest versions of these documents for the most up-to-date information.

Table 1: CLSI MIC Breakpoints for **Carbapenems** (µg/mL)

Antibiotic	Organism	Susceptible (S)	Intermediate (I)	Resistant (R)
Imipenem	Enterobacterales	≤1	2	≥4
Pseudomonas aeruginosa	≤2	4	≥8	
Meropenem	Enterobacterales	≤1	2	≥4
Pseudomonas aeruginosa	≤2	4	≥8	
Ertapenem	Enterobacterales	≤0.5	1	≥2
Pseudomonas aeruginosa	-	-	-	
Doripenem	Enterobacterales	≤1	2	≥4
Pseudomonas aeruginosa	≤1	2-4	≥8	

Source: CLSI M100 documents.[9] Breakpoints are subject to change and the latest CLSI publication should be consulted.

Table 2: EUCAST MIC Breakpoints for **Carbapenems** (µg/mL)

Antibiotic	Organism	Susceptible (S)	Resistant (R)
Imipenem	Enterobacterales	$\leq 2$	$> 8$
Pseudomonas aeruginosa	$\leq 4$	$> 8$	
Meropenem	Enterobacterales	$\leq 2$	$> 8$
Pseudomonas aeruginosa	$\leq 2$	$> 8$	
Ertapenem	Enterobacterales	$\leq 0.5$	$> 1$
Pseudomonas aeruginosa	-	-	
Doripenem	Enterobacterales	$\leq 1$	$> 1$
Pseudomonas aeruginosa	$\leq 1$	$> 1$	

Source: EUCAST Breakpoint Tables.[10] EUCAST uses a two-category system (Susceptible/Resistant). Breakpoints are subject to change and the latest EUCAST publication should be consulted.

## Quality Control

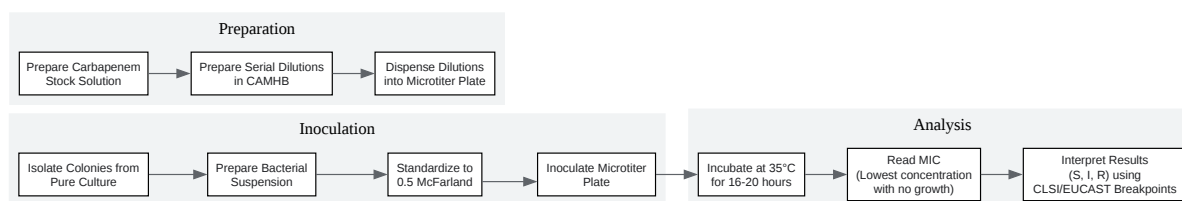
A robust quality control program is essential to ensure the accuracy and reproducibility of the results.[11]

- QC Strains: Test appropriate QC strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™) with each batch of susceptibility tests.
- Acceptable Ranges: The MIC values for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.
- Corrective Actions: If QC results are out of range, the test results for the clinical isolates are considered invalid, and an investigation into the cause of the error must be conducted.

## Troubleshooting

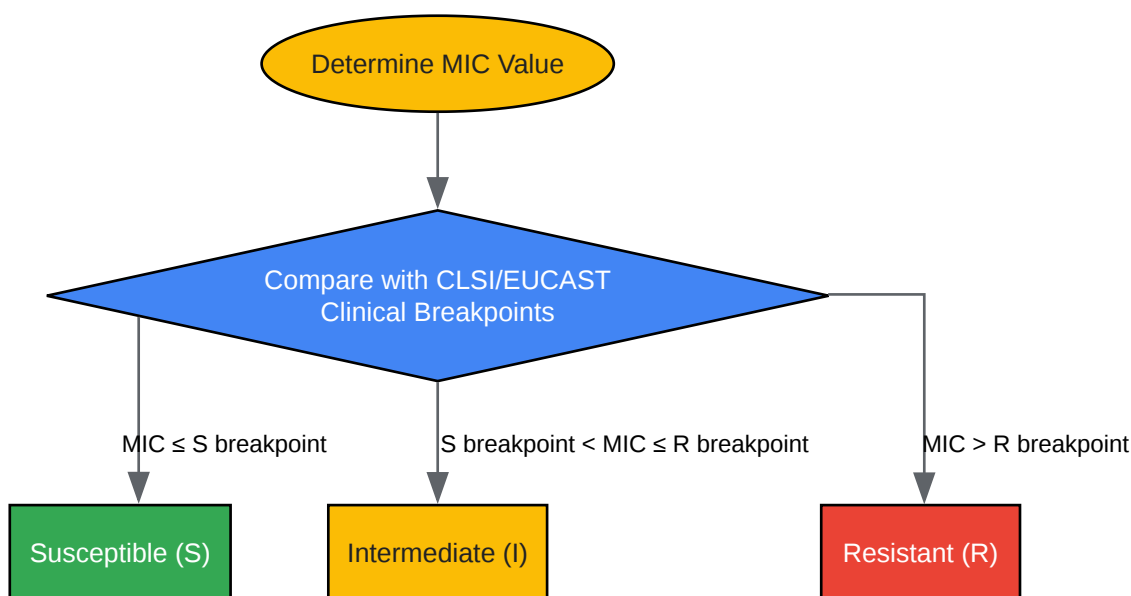
Issue	Possible Cause(s)	Recommended Action(s)
No growth in growth control well	Inoculum viability issue, improper incubation	Check inoculum preparation and viability, verify incubator temperature.
Growth in sterility control well	Contamination of media or supplies	Use fresh, sterile materials. Review aseptic technique.
QC results out of range	Incorrect antibiotic concentration, improper inoculum density, expired reagents, procedural error	Verify all steps of the protocol, check reagent expiration dates, repeat the test.
Skipped wells (growth in higher concentration wells but not in lower ones)	Contamination, improper mixing of inoculum	Repeat the test with a fresh inoculum and ensure proper mixing.

## Visualizations



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Caption: Workflow for **Carbapenem** Susceptibility Testing by Broth Microdilution.



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Caption: Logical Flow for Interpreting Minimum Inhibitory Concentration (MIC) Results.

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## References

- 1. The Practical Problem With Carbapenem Testing and Reporting Accurate Bacterial Susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbapenem susceptibility testing errors using three automated systems, disk diffusion, Etest, and broth microdilution and carbapenem resistance genes in isolates of *Acinetobacter baumannii-calcoaceticus* complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 5. bioinfopublication.org [bioinfopublication.org]
- 6. dickwhitereferrals.com [dickwhitereferrals.com]



- 7. Broth Dilution Method for MIC Determination • Microbe Online [[microbeonline.com](https://microbeonline.com)]
- 8. [ecdc.europa.eu](https://ecdc.europa.eu) [[ecdc.europa.eu](https://ecdc.europa.eu)]
- 9. [darvashco.com](https://darvashco.com) [[darvashco.com](https://darvashco.com)]
- 10. EUCAST: Clinical Breakpoint Tables [[eucast.org](https://eucast.org)]
- 11. [goums.ac.ir](https://goums.ac.ir) [[goums.ac.ir](https://goums.ac.ir)]
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